molecular formula C9H19N3O2 B15124864 Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate

Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate

Katalognummer: B15124864
Molekulargewicht: 201.27 g/mol
InChI-Schlüssel: MYLLIVPJSQCGEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate: is a chemical compound with a unique structure that includes an azetidine ring, a hydrazinylmethyl group, and a tert-butyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with hydrazine derivatives under controlled conditions. One common method includes the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction could produce amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound is investigated for its potential use in drug discovery and development. Its hydrazinyl group can interact with various biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings .

Wirkmechanismus

The mechanism of action of tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparison: Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity compared to other azetidine derivatives. For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate lacks the hydrazinyl group, making it less reactive in certain nucleophilic substitution reactions .

Eigenschaften

Molekularformel

C9H19N3O2

Molekulargewicht

201.27 g/mol

IUPAC-Name

tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate

InChI

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-5-7(6-12)4-11-10/h7,11H,4-6,10H2,1-3H3

InChI-Schlüssel

MYLLIVPJSQCGEU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C1)CNN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.